molecular formula C27H28N4O2S B250696 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea

Cat. No.: B250696
M. Wt: 472.6 g/mol
InChI Key: YHTFKSHQMXLLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a biphenyl group, and a carbamothioyl linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine. This can be achieved by reacting 4-bromoaniline with 1-propanoylpiperazine under appropriate conditions.

    Coupling with Biphenyl Carboxylic Acid: The next step involves the coupling of the piperazine derivative with biphenyl-4-carboxylic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Introduction of the Carbamothioyl Group: The final step is the introduction of the carbamothioyl group. This can be achieved by reacting the intermediate product with thiocarbonyldiimidazole (TCDI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
  • N-{[4-(4-piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
  • N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide

Uniqueness

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is unique due to the presence of the propanoylpiperazine group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

4-phenyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H28N4O2S/c1-2-25(32)31-18-16-30(17-19-31)24-14-12-23(13-15-24)28-27(34)29-26(33)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H2,28,29,33,34)

InChI Key

YHTFKSHQMXLLMT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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